molecular formula C8H6F3NO2 B3085063 1-Nitro-3-(2,2,2-trifluoroethyl)benzene CAS No. 114980-30-2

1-Nitro-3-(2,2,2-trifluoroethyl)benzene

Cat. No. B3085063
CAS RN: 114980-30-2
M. Wt: 205.13 g/mol
InChI Key: SHJFJTDWIOLJGC-UHFFFAOYSA-N
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Description

1-Nitro-3-(2,2,2-trifluoroethyl)benzene is a chemical compound with the molecular formula C8H6F3NO2 . It is used as an intermediate in the synthesis of various pharmaceutical drugs .


Synthesis Analysis

The synthesis of 1-Nitro-3-(2,2,2-trifluoroethyl)benzene involves several steps. The process typically starts with a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . It’s important to note that the nitration step must occur first, as the nitro group is meta directing .


Molecular Structure Analysis

The molecular structure of 1-Nitro-3-(2,2,2-trifluoroethyl)benzene consists of a benzene ring with a nitro group (NO2) and a trifluoroethyl group (C2H2F3) attached to it . The exact structure can be viewed using a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 1-Nitro-3-(2,2,2-trifluoroethyl)benzene are complex and can vary depending on the conditions and the presence of other reactants . For example, under certain conditions, it can undergo a Friedel Crafts acylation followed by a Clemmensen Reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Nitro-3-(2,2,2-trifluoroethyl)benzene include a molecular weight of 205.14 . More detailed properties such as boiling point, density, and enthalpy of vaporization can be found in specialized databases .

Scientific Research Applications

Vicarious Nucleophilic Substitution Reactions

1-Nitro-3-(2,2,2-trifluoroethyl)benzene has been studied in the context of vicarious nucleophilic substitution reactions. These reactions involve substituting a hydrogen atom in a molecule with another functional group, often improving the molecule's utility in further chemical synthesis. For example, vicarious nucleophilic substitutions (VNS) of hydrogen in 1-nitro-4-(pentafluorosulfanyl)benzene with carbanions provide 2-substituted 1-nitro-4-(pentafluorosulfanyl)benzenes in good yields (Beier, Pastýříková, & Iakobson, 2011).

Synthesis of SF5-Containing Benzimidazoles

This chemical is utilized as a precursor for the efficient synthesis of SF5-containing benzimidazoles. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The synthesis process involves reduction and further reactions to create a range of derivatives (Pastýříková et al., 2012).

Development of Novel (Pentafluorosulfanyl)benzenes

Research has been conducted on the development of novel (pentafluorosulfanyl)benzenes with specific substitution patterns. This involves nucleophilic aromatic substitution of the fluorine atom with various nucleophiles, leading to diverse derivatives with potential applications in organic synthesis (Ajenjo et al., 2016).

Safety and Hazards

Safety data sheets indicate that 1-Nitro-3-(2,2,2-trifluoroethyl)benzene may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it’s recommended to handle this compound with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

As for future directions, the potential applications of 1-Nitro-3-(2,2,2-trifluoroethyl)benzene in the synthesis of new pharmaceutical drugs and other organic compounds are areas of ongoing research . The development of more efficient and environmentally friendly synthesis methods is also a topic of interest .

properties

IUPAC Name

1-nitro-3-(2,2,2-trifluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-6-2-1-3-7(4-6)12(13)14/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJFJTDWIOLJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-3-(2,2,2-trifluoroethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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